molecular formula C10H10F3NO B13539401 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B13539401
M. Wt: 217.19 g/mol
InChI Key: JCTKUJKKUFKEJI-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a compound of significant interest in various fields of scientific research. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically involves several steps. One common method includes the reaction of 2-(trifluoromethoxy)benzaldehyde with cyclopropylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropan-1-amine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-4-2-1-3-7(8)9(14)5-6-9/h1-4H,5-6,14H2

InChI Key

JCTKUJKKUFKEJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2OC(F)(F)F)N

Origin of Product

United States

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